molecular formula C18H15N5O2S B11668035 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11668035
M. Wt: 365.4 g/mol
InChI Key: PDXGXKZFAVGNNQ-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research. It is used in medicinal chemistry for the development of new therapeutic agents, particularly for its potential anti-tumor and anti-inflammatory properties. Additionally, it is used in biological studies to understand its interaction with various enzymes and receptors .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C18H15N5O2S/c1-23-14-9-5-4-8-13(14)20-18(23)26-10-15(24)21-22-16-11-6-2-3-7-12(11)19-17(16)25/h2-9,19,25H,10H2,1H3

InChI Key

PDXGXKZFAVGNNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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